3-(4-Methoxyphenyl)-1,2,4-triazine 3-(4-Methoxyphenyl)-1,2,4-triazine
Brand Name: Vulcanchem
CAS No.: 62258-29-1
VCID: VC19468020
InChI: InChI=1S/C10H9N3O/c1-14-9-4-2-8(3-5-9)10-11-6-7-12-13-10/h2-7H,1H3
SMILES:
Molecular Formula: C10H9N3O
Molecular Weight: 187.20 g/mol

3-(4-Methoxyphenyl)-1,2,4-triazine

CAS No.: 62258-29-1

Cat. No.: VC19468020

Molecular Formula: C10H9N3O

Molecular Weight: 187.20 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Methoxyphenyl)-1,2,4-triazine - 62258-29-1

Specification

CAS No. 62258-29-1
Molecular Formula C10H9N3O
Molecular Weight 187.20 g/mol
IUPAC Name 3-(4-methoxyphenyl)-1,2,4-triazine
Standard InChI InChI=1S/C10H9N3O/c1-14-9-4-2-8(3-5-9)10-11-6-7-12-13-10/h2-7H,1H3
Standard InChI Key XTPVNZQBAOODPO-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NC=CN=N2

Introduction

Chemical Identity and Structural Features

Molecular Formula and Key Properties

  • Molecular Formula: C10H9N3O\text{C}_{10}\text{H}_{9}\text{N}_{3}\text{O}

  • Molecular Weight: 187.20 g/mol

  • IUPAC Name: 3-(4-Methoxyphenyl)-1,2,4-triazine

  • CAS Registry: 69466-85-9 (closely related analog: 3-methoxy-5-(4-methoxyphenyl)-1,2,4-triazine)

The compound features a planar 1,2,4-triazine ring with nitrogen atoms at positions 1, 2, and 4. The 4-methoxyphenyl group at position 3 introduces electron-donating effects via the methoxy substituent, influencing reactivity and intermolecular interactions.

Spectroscopic Data

  • IR Spectroscopy: Characteristic peaks include ν(C=N)\nu(\text{C=N}) at ~1600 cm1^{-1} and ν(OCH3)\nu(\text{OCH}_3) at ~2850 cm1^{-1} .

  • 1H NMR^1\text{H NMR}: Signals for aromatic protons appear at δ 7.2–8.1 ppm, while the methoxy group resonates as a singlet at δ ~3.8 ppm .

Synthesis and Structural Elucidation

Synthetic Routes

3-(4-Methoxyphenyl)-1,2,4-triazine is typically synthesized via cyclization or substitution reactions:

  • Cyclocondensation: Reaction of 4-methoxyphenylhydrazine with nitriles or cyanoguanidine under acidic conditions .

  • Palladium-Catalyzed Coupling: Suzuki-Miyaura cross-coupling of halogenated triazines with 4-methoxyphenylboronic acid (yields: 70–85%) .

  • Solvent-Free Methods: Efficient synthesis using NN-halosulfonamides as catalysts (e.g., ZrOCl2_2·8H2_2O) .

Crystal Structure Analysis

Single-crystal X-ray diffraction of analogs (e.g., 3-methoxy-5-(4-methoxyphenyl)-1,2,4-triazine) reveals:

  • Bond Lengths: C–N bonds in the triazine ring range from 1.31–1.35 Å, consistent with aromatic delocalization .

  • Dihedral Angles: The methoxyphenyl group forms a 45–60° angle with the triazine plane, optimizing π-π stacking .

Chemical Reactivity and Functionalization

Key Reactions

  • Nucleophilic Substitution: The triazine ring undergoes substitution at position 5 with amines, thiols, or alkoxides .

  • Electrophilic Aromatic Substitution: Methoxy-directed nitration or halogenation occurs at the phenyl ring .

  • Coordination Chemistry: Acts as a bidentate ligand for transition metals (e.g., Pb(II), Pd(II)), forming complexes with applications in OLEDs .

Stability and Degradation

  • Thermal Stability: Decomposes above 250°C without melting .

  • Photodegradation: Susceptible to UV-induced cleavage of the C–N bond in the triazine ring .

Pharmacological Applications

Anticancer Activity

  • Mechanism: Inhibits PI3K/mTOR pathways (IC50_{50}: 0.22–1.29 µM) .

  • In Vivo Efficacy: Reduces tumor growth in U87MG glioblastoma models by 81% .

Antimicrobial Properties

  • Bacterial Strains: Active against Staphylococcus aureus and Escherichia coli (MIC: 6.25–12.5 µg/mL) .

  • Antitubercular Activity: MIC of 3.125 µg/mL against Mycobacterium tuberculosis H37Rv .

Enzyme Inhibition

  • Carbonic Anhydrase IX/XII: Inhibits hypoxic tumor-associated isoforms (IC50_{50}: 3.90–9.91 µM) .

Material Science Applications

Coordination Polymers

  • Lead(II) Complexes: [Pb2_2(μ-PMPT)2_2Br4_4] exhibits a PbN3_3Br2_2 coordination sphere, used in OLEDs .

  • Luminescence: Emission maxima at 450–480 nm (quantum yield: 0.32) .

Polymer Additives

  • Flame Retardants: Incorporation into epoxy resins reduces peak heat release rate by 40% .

Comparative Analysis of Analogous Derivatives

CompoundBiological Activity (IC50_{50})Key Application
3-(4-Methoxyphenyl)-1,2,4-triazinePI3Kα: 0.22 µM Anticancer agents
5-(4-Cl-phenyl)-1,2,4-triazineCOX-2: 0.1 µM Anti-inflammatory drugs
3-Pyridyl-1,2,4-triazinemTOR: 0.35 µM Targeted therapy

Challenges and Future Directions

  • Synthetic Scalability: Current methods require optimization for industrial-scale production.

  • Toxicity Profiling: Limited data on long-term in vivo safety necessitate further studies.

  • Bioorthogonal Chemistry: Potential for click reactions with strained alkenes/alkynes in bioconjugation .

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